1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1) is a halogenated tertiary benzylamine derivative with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol. This compound features a 3-bromo-5-fluorophenyl ring linked to a dimethylamino group via a methylene bridge.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
CAS No. 1513433-14-1
Cat. No. B1450445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine
CAS1513433-14-1
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
InChIKeyZQIFWQVMUQTECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1) Procurement Overview


1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1) is a halogenated tertiary benzylamine derivative with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol. This compound features a 3-bromo-5-fluorophenyl ring linked to a dimethylamino group via a methylene bridge. Its predicted physical properties include a boiling point of 222.4 ± 25.0 °C and a density of 1.394 ± 0.06 g/cm³ [1]. The predicted pKa is 8.31 ± 0.28, indicative of a moderately basic tertiary amine . It is commercially available with purities typically ≥95% (HPLC) and is primarily used as a synthetic building block in medicinal chemistry and organic synthesis .

Why 1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine Cannot Be Casually Substituted


In drug discovery and chemical synthesis, the choice of a benzylamine derivative is highly specific to the desired reactivity and biological profile. The 3-bromo-5-fluorophenyl substitution pattern imparts unique electronic and steric properties that are critical for target engagement and downstream functionalization [1]. The N,N-dimethyl tertiary amine moiety offers distinct basicity (pKa ~8.31) and nucleophilicity compared to primary or secondary amine analogs, influencing salt formation, solubility, and reaction kinetics . Furthermore, the presence of both bromine and fluorine allows for orthogonal reactivity: the bromine serves as a handle for cross-coupling reactions, while the fluorine can modulate metabolic stability and binding affinity in bioactive molecules [2]. Simple substitution with a different halogen pattern or amine class would alter these key properties, potentially leading to synthetic failure or loss of desired biological activity.

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine: Quantitative Differentiation Evidence


Comparative Basicity: Tertiary Amine vs. Primary Amine Analog

The target compound, 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, exhibits a predicted pKa of 8.31 ± 0.28, characteristic of a tertiary benzylamine . In contrast, its primary amine analog, (3-bromo-5-fluorophenyl)methanamine (CAS 1094555-68-6), has a predicted pKa of 9.60 ± 0.10 (calculated by ACD/Labs) . This approximately 1.3 log unit difference in basicity significantly impacts protonation state under physiological conditions and influences solubility, membrane permeability, and salt formation during synthesis.

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The predicted octanol-water partition coefficient (XLogP3-AA) for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is 2.4 [1]. Its primary amine analog, (3-bromo-5-fluorophenyl)methanamine, has a lower XLogP3 of 1.6 [2]. This 0.8 log unit increase in lipophilicity for the N,N-dimethyl derivative suggests improved passive membrane permeability, which is particularly relevant for central nervous system (CNS) drug candidates where blood-brain barrier penetration is desired [3].

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Higher Hydrogen Bond Acceptor Capacity

The N,N-dimethylamino group in the target compound provides two hydrogen bond acceptor (HBA) sites, for a total of three HBAs including the fluorine atom [1]. In contrast, the primary amine analog has only two HBA sites (one from the amine nitrogen, one from fluorine) [2]. This additional HBA capacity can strengthen interactions with target proteins, particularly in environments where multiple hydrogen bonds are required for high-affinity binding.

Molecular Recognition Target Engagement Crystallography

Distinct Boiling Point: Impact on Purification and Handling

The predicted boiling point of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is 222.4 ± 25.0 °C . Its primary amine analog, (3-bromo-5-fluorophenyl)methanamine, has a lower predicted boiling point of 241.4 ± 25.0 °C . The approximately 19 °C difference can influence distillation and evaporation conditions during synthesis and purification, potentially offering a more convenient work-up for the tertiary amine derivative.

Process Chemistry Purification Physical Properties

Commercial Purity and Pricing Variability

Multiple vendors offer 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine with certified purity. Leyan provides 98% purity , while ChemicalBook lists suppliers offering 98% (HPLC) and ≥95% purity . CymitQuimica offers 95% purity at €244.00/g . In comparison, the primary amine analog (CAS 1094555-68-6) is available from Thermo Fisher as the hydrochloride salt (96% purity) at a significantly higher cost per gram . The N,N-dimethyl derivative offers a more favorable purity-cost ratio for large-scale synthetic campaigns.

Procurement Sourcing Strategy Cost Analysis

Optimal Application Scenarios for 1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine


Synthesis of CNS-Penetrant Drug Candidates

The combination of a moderately basic tertiary amine (pKa ~8.3) and enhanced lipophilicity (XLogP3 = 2.4) makes this compound an ideal building block for medicinal chemistry programs targeting central nervous system (CNS) disorders. The N,N-dimethyl group facilitates passive blood-brain barrier penetration, while the bromo and fluoro substituents provide sites for late-stage functionalization [1].

Cross-Coupling and Diversification Reactions

The 3-bromo substituent serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings. The tertiary amine remains intact under these conditions, allowing for the construction of complex, functionalized aryl frameworks without the need for protecting groups [2]. The N,N-dimethyl group also acts as an ortho-directing group in certain metalation reactions [3].

Development of Kinase and GPCR Modulators

The 3-bromo-5-fluorophenyl motif is frequently found in kinase inhibitors and GPCR ligands. The N,N-dimethylmethanamine appendage can mimic the piperazine or piperidine moiety commonly seen in these scaffolds, while offering distinct conformational flexibility and hydrogen bond acceptor capacity [4]. This compound can serve as a versatile intermediate in the synthesis of targeted covalent inhibitors and allosteric modulators.

Agrochemical Lead Optimization

Fluorinated benzylamines are prevalent in fungicides and herbicides. The specific substitution pattern of this compound (3-Br, 5-F) may confer improved metabolic stability and target selectivity in agricultural applications. The tertiary amine can enhance foliar uptake and translocation, while the bromine atom allows for radiolabeling or further derivatization [5].

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